4-Aminopyridine-d6

Description

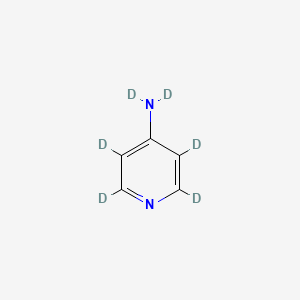

4-aminopyridine is an aromatic amine that is pyridine bearing a single amino substituent at position 4. An orphan drug in the US, it is used to improve walking in adults with multiple sclerosis. It has a role as an avicide, a potassium channel blocker and an orphan drug. It is an aromatic amine and an aminopyridine.

Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010.

Dalfampridine is a Potassium Channel Blocker. The mechanism of action of dalfampridine is as a Potassium Channel Antagonist.

Dalfampridine is a pyrimidine analogue used in the treatment of relapsing multiple sclerosis. Dalfampridine has had limited clinical use, but has not been linked to serum enzyme elevations during treatment nor to instances of clinically apparent liver injury with jaundice.

4-Aminopyridine is a natural product found in Houttuynia cordata with data available.

Dalfampridine is a potassium channel blocker used to help multiple sclerosis patients walk. This is the first drug that was specifically approved to help with mobility in these patients. FDA approved on January 22, 2010. 4-Aminopyridine is an organic compound with the formula H2NC5H4N. The molecule is one of the three isomeric amines of pyridine. 4-Aminopyridine (4-AP) is prepared by the decarbonylation of pyridine-4-carboxyamide using sodium hypochlorite via the Hofmann rearrangement (L1082).

One of the POTASSIUM CHANNEL BLOCKERS with secondary effect on calcium currents which is used mainly as a research tool and to characterize channel subtypes.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKYPUAOHBNCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023870 | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor. | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

273°C, 273 °C, 524.3 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2607 | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C | |

| Record name | 4-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Crystals, Fine white powder, Needles from benzene | |

CAS No. |

504-24-5, 29212-32-6, 916979-36-7 | |

| Record name | 4-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916979-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalfampridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fampridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-aminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALFAMPRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH3B64OKL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157-161°C, 159.0 °C, 604.4 °F | |

| Record name | Dalfampridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/830 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

synthesis and purification of 4-Aminopyridine-d6 for research use

An In-depth Technical Guide to the Synthesis and Purification of 4-Aminopyridine-d6 for Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of this compound (4-AP-d6), a critical isotopically labeled compound for advanced research in drug development and neuroscience. We will delve into the practical and theoretical considerations necessary to produce high-purity 4-AP-d6, ensuring its suitability for sensitive applications such as a metabolic tracer or an internal standard in mass spectrometry.

Introduction: The Significance of Deuterated 4-Aminopyridine

4-Aminopyridine (4-AP), also known as dalfampridine, is a potent voltage-gated potassium (Kv) channel blocker.[1][2] Its ability to enhance action potential conduction in demyelinated axons has led to its approval for the symptomatic treatment of walking disabilities in patients with multiple sclerosis (MS).[2][3][4] Beyond its clinical use, 4-AP serves as a vital pharmacological tool in neuroscience research to study neural excitability and synaptic transmission.[2]

The deuterated analog, this compound (C₅D₆N₂), involves the substitution of six hydrogen atoms with deuterium. This isotopic labeling offers several distinct advantages for researchers:

-

Metabolic Probes: Deuteration can alter the rate of metabolism, often slowing it down by strengthening the carbon-hydrogen bond (the kinetic isotope effect). This makes deuterated compounds invaluable for studying the metabolic pathways of a drug, as demonstrated in studies of related compounds where deuteration was investigated to improve stability.[5]

-

Internal Standards: In quantitative analysis using mass spectrometry (MS) or high-performance liquid chromatography (HPLC-MS), deuterated compounds are the gold standard for internal standards.[6] They co-elute with the non-deuterated analyte and exhibit similar ionization efficiency but are distinguishable by their higher mass, leading to highly accurate quantification.[6][7]

-

Mechanistic Studies: Deuterium labeling can be used to trace the path of molecules in biological systems and elucidate reaction mechanisms.

This guide focuses on a modern, efficient, and catalyst-free method for the synthesis of 4-AP-d6, followed by robust purification and characterization protocols to ensure the final product meets the stringent purity requirements for research use.

Synthesis of this compound via Protium-Deuterium Exchange

The traditional synthesis of the 4-aminopyridine core can be a multi-step process.[8][9][10] However, for deuteration, a more efficient route is the direct hydrogen/deuterium (H/D) exchange on the 4-aminopyridine molecule itself. Recent advancements have shown that this exchange can be achieved rapidly and with high selectivity using microwave irradiation in a neutral deuterium oxide (D₂O) medium.[6][11][12] This method is advantageous as it avoids the need for expensive catalysts or harsh acidic conditions that could lead to side products.[6]

The mechanism in neutral D₂O under microwave heating is distinct from classical acid-mediated electrophilic substitution.[6] The high temperature and pressure achieved in a sealed microwave vessel facilitate the exchange of protons on the pyridine ring, particularly at the C-2 and C-6 positions (alpha to the ring nitrogen), with deuterium from the D₂O solvent. The protons on the amino group (-NH₂) are also readily exchanged.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established microwave-assisted H/D exchange methodologies.[5][6][12]

Materials & Equipment:

-

4-Aminopyridine (starting material)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Microwave synthesis reactor with sealed vessel capability

-

Rotary evaporator

-

Lyophilizer (optional, for complete D₂O removal)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vessel, combine 4-aminopyridine (e.g., 100 mg) and neutral D₂O (e.g., 5 mL).

-

Sealing: Securely seal the vessel according to the microwave reactor manufacturer's instructions.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters to heat the mixture to 190°C and hold for 2 hours with magnetic stirring. The pressure inside the vessel will increase significantly; ensure the equipment is rated for these conditions.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 40°C) before carefully opening it.

-

Solvent Removal: Transfer the resulting solution to a round-bottom flask. Remove the D₂O under reduced pressure using a rotary evaporator. For complete removal of residual D₂O, co-evaporation with an anhydrous solvent like toluene or lyophilization is recommended.

-

Yield Assessment: The resulting solid is the crude this compound. The yield is typically quantitative, but the key metric is the degree of deuterium incorporation, which must be assessed via analytical methods.

Synthesis Workflow Diagram

Caption: Microwave-assisted synthesis workflow for this compound.

Quantitative Data Summary

| Parameter | Value/Condition | Rationale/Reference |

| Starting Material | 4-Aminopyridine | Commercially available precursor. |

| Deuterium Source | Deuterium Oxide (D₂O) | Serves as both solvent and deuterium donor.[6] |

| Temperature | 190 °C | Optimal for rapid H/D exchange at C-2 and C-6.[6] |

| Reaction Time | 2 hours | Sufficient for high levels of deuterium incorporation.[6] |

| Catalyst | None | Simplifies the reaction and purification process.[6][12] |

| Expected Yield | >95% (crude) | The reaction is an exchange, not a classical synthesis. |

| Expected D-incorporation | ≥98 atom % D | High efficiency is achievable under these conditions.[13] |

Purification of this compound

Purification is paramount to remove any unreacted starting material, partially deuterated species, and potential byproducts. A standard and effective method involves liquid-liquid extraction followed by solvent removal. For exceptionally high purity, recrystallization can be employed.

Experimental Protocol: Extraction and Solvent Removal

Materials & Equipment:

-

Crude 4-AP-d6

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Dissolution: Dissolve the crude 4-AP-d6 product in deionized water.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3 x 20 mL). 4-AP is soluble in both water and several organic solvents.

-

Combine Organic Layers: Pool the organic extracts from each extraction.

-

Washing: Wash the combined organic layer with brine to remove residual water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.[5]

-

Drying: Dry the final product under high vacuum to remove any residual solvent.

Purification Workflow Diagram

Caption: Standard purification workflow for this compound.

Characterization and Quality Control

Rigorous analytical validation is required to confirm the identity, purity, and degree of deuteration of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the extent and location of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of fully deuterated 4-AP-d6, the signals corresponding to the aromatic protons (C-2, C-3, C-5, C-6) and the amine protons (-NH₂) should be absent or significantly diminished.[5] The degree of deuteration can be calculated by comparing the integration of any residual proton signals to an internal standard. The spectrum is typically run in a non-protic solvent like DMSO-d6 or CDCl₃.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. Carbons bonded to deuterium will exhibit triplet splitting due to C-D coupling and may show a slight isotopic shift compared to the non-deuterated compound.[5]

Mass Spectrometry (MS)

MS confirms the successful incorporation of deuterium by measuring the molecular weight of the product.

-

Expected Mass: Non-deuterated 4-aminopyridine has a molecular weight of 94.12 g/mol .[14] The fully deuterated 4-AP-d6, with six deuterium atoms replacing six hydrogen atoms, should have a molecular weight of approximately 100.15 g/mol .[13]

-

Analysis: High-resolution mass spectrometry (HRMS) can precisely determine the mass and isotopic distribution, confirming the M+6 mass shift and providing a quantitative measure of deuteration level.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the chemical purity of the final compound, separating it from any non-deuterated starting material or other impurities. A suitable method would use a C18 column with a mobile phase that allows for good peak shape and resolution, compatible with UV or MS detection.[15]

Summary of Analytical Data

| Analysis Method | Parameter | Expected Result for 4-AP-d6 |

| ¹H NMR | Aromatic & Amine Signals | Absence or >98% reduction of proton signals.[5] |

| Mass Spec (HRMS) | Molecular Ion Peak | [M+H]⁺ at m/z ≈ 101.16.[13] |

| HPLC | Chemical Purity | ≥99% purity by peak area.[13] |

| Melting Point | Physical Property | 155-158 °C (literature value for similar isotopic purity).[13] |

Conclusion

The synthesis of this compound via microwave-assisted H/D exchange is a highly efficient and straightforward method suitable for research laboratories. It eliminates the need for catalysts and provides high levels of deuterium incorporation in a short amount of time. Coupled with a standard purification protocol and comprehensive analytical characterization by NMR, MS, and HPLC, researchers can confidently produce high-purity 4-AP-d6. This deuterated compound is an indispensable tool for pharmacokinetic studies, metabolic research, and as an internal standard for the precise quantification of 4-aminopyridine in complex biological matrices, ultimately advancing our understanding of its therapeutic and physiological roles.

References

-

ResearchGate. (n.d.). Rapid Protium–Deuterium Exchange of 4-Aminopyridines in Neutral D2O under Microwave Irradiation | Request PDF. [Link]

-

Figshare. (2023). Rapid protium-deuterium exchange of 4-aminopyridines in neutral D2O under microwave irradiation. [Link]

-

Jang, Y., et al. (2022). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). [Link]

-

NIST. (n.d.). 4-Aminopyridine. NIST WebBook. [Link]

-

PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]

-

Pharmacia. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. [Link]

-

ResearchGate. (n.d.). Synthetic development and applications of 4-aminopyridine. [Link]

- Google Patents. (n.d.).

-

Riemer, M., et al. (2015). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic Advances in Neurological Disorders. [Link]

-

de Jong, L. A. F., et al. (2021). 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes. Multiple Sclerosis Journal. [Link]

-

Henney, H. R., et al. (2012). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

Sources

- 1. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine is not just a symptomatic therapy, it has a neuroprotective effect – Yes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Item - Rapid protium-deuterium exchange of 4-aminopyridines in neutral D2O under microwave irradiation - University of Sussex - Figshare [sussex.figshare.com]

- 13. 4-氨基吡啶-d6 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 14. 4-Aminopyridine [webbook.nist.gov]

- 15. helixchrom.com [helixchrom.com]

solubility of 4-Aminopyridine-d6 in common laboratory solvents

An In-Depth Technical Guide to the Solubility of 4-Aminopyridine-d6 in Common Laboratory Solvents

Abstract

This compound (d6-Fampridine) is the deuterated analog of 4-Aminopyridine (4-AP), a potassium channel blocker used in therapeutic applications and as a research tool.[1][2] As with any compound destined for laboratory use, particularly in drug development and analytical studies, a thorough understanding of its solubility is paramount for accurate and reproducible results. Isotopic labeling is a critical technique for tracing metabolic pathways and serving as an internal standard in quantitative mass spectrometry assays. This guide provides a detailed examination of the physicochemical properties of this compound, its solubility profile in common laboratory solvents, a robust protocol for experimental solubility determination, and practical guidance for solvent selection in various research applications. We will explore the nuanced differences between the deuterated and non-deuterated forms, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

4-Aminopyridine is a well-characterized molecule that improves walking in adults with multiple sclerosis.[1] It functions by blocking voltage-gated potassium channels, which enhances neuronal excitability and the release of neurotransmitters.[1][3] The deuterated form, this compound, replaces six hydrogen atoms with deuterium. This isotopic substitution renders the molecule "heavier" (MW 100.15 g/mol for d6 vs. 94.11 g/mol for the parent compound), a property leveraged in analytical techniques like mass spectrometry to differentiate it from the endogenous or non-labeled compound.[4]

While deuteration does not typically alter the fundamental chemical reactivity of a molecule, it can subtly influence physicochemical properties, including solubility. Therefore, assuming an identical solubility profile to the parent compound is inadvisable. This guide addresses this critical knowledge gap by consolidating available data and providing a framework for its practical application.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is the foundational concept: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5]

Key Properties of 4-Aminopyridine:

-

Structure: 4-AP is an aromatic amine with a pyridine ring and an amino substituent.[1] This structure imparts both polar (amino group, nitrogen in the ring) and non-polar (the aromatic ring) characteristics.

-

pKa: With a pKa of approximately 9.11-9.17, 4-AP is a weak base.[3][6] In acidic solutions, the amino group can be protonated to form a more polar, water-soluble salt.

-

LogP: The partition coefficient (logP) indicates a compound's lipophilicity. For 4-AP, a logP of -0.76 at pH 7.4 has been reported, suggesting it is relatively hydrophilic.[6] This aligns with its known water solubility.

The introduction of deuterium in 4-AP-d6 does not change the fundamental structure, pKa, or LogP in a chemically significant way. However, subtle changes in intermolecular forces can lead to observable differences in solubility, as we will explore.

Solubility Profile of this compound and its Progenitor

Direct, quantitative solubility data for this compound is limited but highly informative. The most striking observation is the significant difference in aqueous solubility compared to its non-deuterated counterpart.

-

This compound: Is reported to be insoluble in water (concentration < 0.1 mg/mL) but soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.[7]

-

4-Aminopyridine (Non-deuterated): In stark contrast, the parent compound is described as being very soluble in water. Reported values include 112 g/L (112 mg/mL) at 20°C, 83 g/L, and 50 mg/mL.[2][6][8]

This dramatic difference underscores the importance of experimentally verifying the solubility of isotopically labeled compounds rather than relying on data from the parent molecule.

For other organic solvents, data for the non-deuterated 4-Aminopyridine serves as a useful, albeit preliminary, guide. It is generally characterized as soluble in a range of polar organic solvents.

Table 1: Solubility Data for 4-Aminopyridine (Non-Deuterated) in Common Laboratory Solvents

| Solvent Class | Solvent | Reported Solubility | Reference(s) |

| Polar Protic | Water | 112 mg/mL (at 20°C); 83 g/L; 50 mg/mL | [2][6][8] |

| PBS (pH 7.2) | ~30 mg/mL | [9] | |

| Ethanol | Very soluble; ~30 mg/mL | [2][6][9] | |

| Methanol | Soluble | [1][6][10] | |

| Isopropanol | Soluble | [1][6][10] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble; ~30 mg/mL | [1][6][9] |

| Dimethylformamide (DMF) | Soluble; ~30 mg/mL | [1][6][9] | |

| Acetonitrile | Soluble | [1][6][10] | |

| Acetone | Soluble | [1][6][10] | |

| Tetrahydrofuran (THF) | Soluble | [1][6][10] | |

| Non-Polar | Benzene | Soluble | [2][6] |

| Ethyl Ether | Soluble | [2][6] | |

| Ligroin | Slightly Soluble | [2][6] |

Disclaimer: This table primarily reflects data for the non-deuterated 4-Aminopyridine. While it provides a strong indication of solubility in organic solvents, researchers must experimentally confirm the solubility of this compound for their specific application, especially given the observed discrepancy in aqueous solubility.

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is required. The following protocol is designed as a self-validating system for generating reliable data. The causality behind each step is explained to provide a deeper understanding of the process.

Step-by-Step Methodology

-

Material Preparation:

-

Accurately weigh approximately 5 mg of this compound using a calibrated analytical balance. The precise mass is critical for calculating the final concentration.

-

Dispense the weighed solid into a clean, dry 1.5 mL glass vial. Glass is chosen over plastic to avoid potential leaching or adsorption.

-

-

Solvent Addition (Titration):

-

Using a calibrated micropipette, add an initial aliquot of the test solvent (e.g., 50 µL). This creates an initial high-concentration slurry (100 mg/mL in this example). The small initial volume allows for the determination of high solubility without using excessive material.

-

-

Equilibration and Dissolution:

-

Securely cap the vial and vortex vigorously for 60 seconds. This mechanical agitation increases the surface area of the solid and accelerates the dissolution process.

-

-

Observation and Assessment:

-

Visually inspect the solution against a dark background. Look for any undissolved solid particles. If the solution is completely clear, the compound is soluble at that concentration.

-

If solid remains, repeat steps 2-4, adding subsequent aliquots of the solvent (e.g., another 50 µL to test solubility at 50 mg/mL, and so on) until the solid is fully dissolved. Record the total volume of solvent used.

-

-

Confirmation of Insolubility:

-

If the compound remains undissolved after the addition of a significant volume of solvent (e.g., 1 mL, resulting in a concentration of 5 mg/mL), it can be classified as sparingly soluble or insoluble under those conditions.

-

Experimental Workflow Diagram

Caption: Decision tree for selecting an appropriate solvent.

Conclusion

The solubility of this compound presents a critical deviation from its non-deuterated progenitor, particularly in its surprising insolubility in water. This guide establishes that DMSO is the premier solvent for preparing high-concentration stock solutions of the deuterated compound. For all other applications, the solubility data of the parent 4-Aminopyridine serves as a valuable starting point, but empirical verification using a robust, systematic protocol is non-negotiable for ensuring scientific accuracy. By understanding the physicochemical principles and applying the practical methodologies outlined herein, researchers can confidently and effectively utilize this compound in their studies.

References

-

Title: 4-Aminopyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: East Tennessee State University URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Massachusetts Boston URL: [Link]

-

Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: Austin Peay State University URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: 4-Aminopyridine | Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases Source: Pharmacia URL: [Link]

Sources

- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. 4-氨基吡啶-d6 ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 7. This compound D = 98atom , = 99 CP 45498-20-2 [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 4-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Isotopic Purity and Stability of 4-Aminopyridine-d6

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Aminopyridine-d6, a deuterated isotopologue of the potassium channel blocker 4-Aminopyridine. The focus of this guide is to detail the critical quality attributes of isotopic purity and chemical stability, which are fundamental to its application in pharmaceutical research and development. This document elucidates the scientific rationale for deuteration, outlines methods for synthesis and characterization, and provides detailed protocols for the assessment of isotopic purity and the prediction of long-term stability. By integrating established analytical methodologies with insights into the underlying chemical principles, this guide serves as an essential resource for scientists engaged in the development of isotopically labeled compounds.

Introduction: The Rationale for Deuteration of 4-Aminopyridine

4-Aminopyridine is a potassium channel blocker utilized as a symptomatic therapy in several neurological disorders.[1][2] It has been shown to improve motor skills and reduce fatigue in patients with multiple sclerosis (MS) and is approved in an extended-release formulation for the treatment of walking disabilities in this patient population.[1][3][4] The therapeutic effects are attributed to the blockade of axonal voltage-gated potassium (Kv) channels, which enhances conduction along demyelinated axons.[1][3]

The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, to create this compound, is a common tactic in drug development aimed at improving the pharmacokinetic profile of the parent molecule. This modification can lead to a slower rate of metabolism, a phenomenon known as the "deuterium kinetic isotope effect." This may result in an extended half-life, potentially allowing for a reduced dosing frequency and an improved safety profile.

The successful translation of this compound from a laboratory curiosity to a viable therapeutic agent is critically dependent on two key quality attributes: its isotopic purity and its chemical stability. Isotopic purity ensures that the desired deuterated species is the predominant form, which is crucial for minimizing variability in biological activity and pharmacokinetic behavior. Chemical stability guarantees that the molecule maintains its integrity and purity over its shelf life, preventing the formation of potentially toxic degradation products.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that typically begins with a deuterated precursor. Common synthetic strategies include the nitration of pyridine N-oxide followed by reduction, or the Hofmann rearrangement of isonicotinamide.[5][6] Precise control of the reaction conditions is paramount to achieving a high degree of deuteration and minimizing the presence of partially deuterated or non-deuterated species.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis and characterization of this compound.

Following synthesis, rigorous characterization is essential to confirm the identity and purity of the final product. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[7][8]

Isotopic Purity Assessment: Methodologies and Data Interpretation

Isotopic purity is a critical parameter that quantifies the percentage of the deuterated compound relative to all other isotopic variants.[8][9] The two main techniques for determining the isotopic purity of this compound are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[7][8]

Mass Spectrometry (MS) for Isotopic Distribution Analysis

Mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.[10] For this compound, the analysis reveals the relative abundance of the fully deuterated species (d6) in comparison to partially deuterated (d1-d5) and non-deuterated (d0) forms.[10]

Experimental Protocol: Isotopic Purity by LC-MS

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Separation (Optional but Recommended):

-

System: HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid (e.g., 0.1%) to aid in ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for 4-aminopyridine.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred for accurate mass measurements.[11]

-

Scan Mode: Full scan mode to detect all isotopic species.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the 4-Aminopyridine peak.

-

Identify the m/z values for the d0 to d6 species.

-

Calculate the relative abundance of each isotopic species.

-

The isotopic purity is reported as the percentage of the d6 species relative to the sum of all isotopic species.[10]

-

Data Presentation: Isotopic Distribution of this compound

| Isotopic Species | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 | 95.0609 | 95.0610 | < 0.1 |

| d1 | 96.0672 | 96.0673 | < 0.1 |

| d2 | 97.0735 | 97.0736 | 0.2 |

| d3 | 98.0798 | 98.0799 | 0.5 |

| d4 | 99.0861 | 99.0863 | 1.2 |

| d5 | 100.0924 | 100.0925 | 3.1 |

| d6 | 101.0987 | 101.0988 | 95.0 |

Note: The data presented in this table is for illustrative purposes and will vary depending on the specific synthetic batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

While MS provides an overall isotopic distribution, NMR spectroscopy can offer insights into the location and extent of deuteration at specific atomic positions within the molecule.[12][13] For this compound, ¹H NMR is used to detect any residual protons, while ²H (Deuterium) NMR directly observes the deuterium nuclei.[12][14]

Experimental Protocol: Isotopic Purity by ¹H NMR

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl₃) that does not have signals that overlap with the expected residual proton signals.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for the low-level residual proton signals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the residual protons at each position of the pyridine ring.

-

Compare these integrals to the integral of a known internal standard to quantify the amount of residual non-deuterated and partially deuterated species.[9]

-

Caption: A workflow for the comprehensive assessment of isotopic purity using orthogonal analytical techniques.

Stability Testing and Degradation Pathway Analysis

The chemical stability of this compound is a critical attribute that ensures its quality and safety over its shelf life. A comprehensive stability testing program, guided by the International Council for Harmonisation (ICH) guidelines, should be implemented to identify potential degradation products and establish appropriate storage conditions.[15][16][17]

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance under conditions more severe than those it would likely encounter during storage.[18] This helps to elucidate the degradation pathways and identify potential degradation products.[19]

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid drug substance at 80 °C for 48 hours.

-

Photolytic: Solution exposed to UV/Vis light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (typically with UV and MS detection).

-

Data Evaluation:

-

Quantify the decrease in the peak area of this compound.

-

Identify and characterize any significant degradation products using MS/MS and high-resolution MS.

-

Determine the mass balance to account for all the material.

-

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to evaluate the stability of the drug substance over its proposed shelf life, as outlined in the ICH Q1A(R2) guideline.[17][20]

Experimental Protocol: Long-Term Stability Study (ICH Q1A(R2))

-

Storage Conditions: Store samples of this compound in well-closed containers at the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Time Points: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analytical Tests: At each time point, perform a full suite of tests including:

-

Appearance

-

Assay (e.g., by HPLC)

-

Purity (related substances by HPLC)

-

Isotopic Purity (by MS)

-

Water content (by Karl Fischer titration)

-

Data Presentation: Illustrative Long-Term Stability Data

| Test | Specification | 0 Months | 6 Months | 12 Months |

| Appearance | White solid | Complies | Complies | Complies |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 |

| Total Impurities (%) | ≤ 1.0 | 0.1 | 0.2 | 0.3 |

| Isotopic Purity (%) | ≥ 95.0 | 95.2 | 95.1 | 95.1 |

Applications and Regulatory Considerations

The use of deuterated compounds like this compound in clinical development necessitates careful consideration of regulatory expectations. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the characterization and control of drug substances.

Key regulatory considerations include:

-

Justification for Deuteration: A clear scientific rationale for the benefits of deuteration must be provided.

-

Control of Isotopic Purity: A well-defined specification for isotopic purity must be established and justified.

-

Stability Program: A comprehensive stability program that adheres to ICH guidelines is required to establish the retest period or shelf life.[15][16]

-

Characterization of Impurities: All impurities, including isotopic and chemical impurities, above a certain threshold must be identified and qualified.

Conclusion

The successful development and application of this compound as a pharmaceutical agent are contingent on a thorough understanding and stringent control of its isotopic purity and chemical stability. This guide has detailed the key analytical methodologies and strategic approaches for characterizing these critical quality attributes. By implementing robust analytical methods and a comprehensive stability program, researchers and drug developers can ensure the quality, safety, and efficacy of this and other deuterated compounds, ultimately paving the way for their potential therapeutic benefits.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

-

ICH Guidelines: Your Essential Guide to Stability Testing. LSC.

-

4-Aminopyridine Applications and Interactions. ChemicalBook.

-

Stability Testing ICH Guidelines. LSC Group.

-

Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate.

-

The use of aminopyridines in neurological disorders. PubMed.

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.

-

Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation.

-

Aminopyridines for the treatment of neurologic disorders. PubMed Central.

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.

-

Ich guidelines for stability studies 1. SlideShare.

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.

-

Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. PubMed.

-

Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy.

-

Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PubMed Central.

-

Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PubMed.

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.

-

Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health.

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

-

Isotopic analysis by nuclear magnetic resonance. Wikipedia.

-

4-Aminopyridine. PubChem.

-

NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. ACS Publications.

-

NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PubMed Central.

-

This compound. Sigma-Aldrich.

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed.

-

4-aminopyridine preparation method. Google Patents.

-

The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents.

-

Synthetic development and applications of 4-aminopyridine. ResearchGate.

Sources

- 1. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. isotope.com [isotope.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 16. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 19. researchgate.net [researchgate.net]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

4-Aminopyridine-d6 CAS number and molecular weight

An In-depth Technical Guide to 4-Aminopyridine-d6: Properties, Mechanism, and Application

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a potent blocker of voltage-gated potassium channels.[1][2] This mechanism of action allows it to restore the conduction of action potentials in demyelinated axons, a common pathology in neurodegenerative diseases such as Multiple Sclerosis (MS).[1][3] While 4-AP is used clinically to improve walking ability in MS patients, its deuterated analog, this compound (4-AP-d6), serves a critical and distinct role in the realm of research and drug development.[1] This guide provides a comprehensive overview of 4-AP-d6, focusing on its core physicochemical properties, the underlying pharmacology of its non-deuterated counterpart, and its indispensable application in modern analytical methodologies.

Core Physicochemical Properties of this compound

The fundamental characteristics of a stable-labeled internal standard are critical for its effective use. 4-AP-d6 is synthesized to have deuterium atoms replacing hydrogen atoms at specific positions, resulting in a higher molecular weight without significantly altering its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 45498-20-2 | [4][5][6][7] |

| Molecular Formula | C₅D₆N₂ | [5][] |

| Molecular Weight | 100.15 g/mol | [4][5][7][] |

| Synonyms | 4-Pyridin-2,3,5,6-d4-amine-d2, Dalfampridine-D6 | [5][6][7] |

| Isotopic Purity | ≥98 atom % D | [4] |

| Chemical Purity | ≥99% (CP) | [5] |

| Unlabeled CAS No. | 504-24-5 (for 4-Aminopyridine) | [4][6][9] |

Mechanism of Action: The Role of Potassium Channel Blockade

To appreciate the utility of 4-AP-d6 as an analytical tool, it is essential to understand the pharmacology of 4-Aminopyridine. In demyelinating diseases like MS, the loss of the myelin sheath exposes the internodal membrane of axons, which is rich in voltage-gated potassium channels.[3] During an action potential, the premature outflow of potassium ions through these exposed channels can weaken or "block" the nerve impulse.[1][3]

4-Aminopyridine acts as a non-selective blocker of these potassium channels.[1][3] By physically obstructing the channel pore, it inhibits the repolarizing potassium current.[3][10] This action prolongs the duration of the action potential, allowing the nerve impulse to successfully propagate across the demyelinated segment and reach the next synapse.[1][3] This enhancement of neurotransmission is the basis for its therapeutic effects.[3]

The Critical Role of Deuteration in Bioanalysis

The primary application of this compound is as an Internal Standard (IS) in quantitative bioanalytical assays, particularly those employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

An ideal internal standard co-elutes chromatographically with the analyte of interest and exhibits identical behavior during sample extraction and ionization, but is clearly distinguishable by the mass spectrometer. Deuteration achieves this perfectly. 4-AP-d6 is chemically almost identical to 4-AP, ensuring it is extracted from complex biological matrices (like plasma or serum) with the same efficiency and ionizes similarly in the mass spectrometer's source.[11] However, its increased mass (M+6) allows the detector to measure its concentration independently from the unlabeled drug. By adding a known amount of 4-AP-d6 to every sample and standard, any variability or loss during sample processing can be precisely corrected, ensuring highly accurate and reproducible quantification of the therapeutic drug, 4-AP.

Experimental Protocol: Quantification of 4-AP in Human Plasma using 4-AP-d6

This protocol outlines a standard workflow for a validated bioanalytical method.

1. Preparation of Calibration Standards and Quality Controls (QCs)

-

Prepare a stock solution of 4-Aminopyridine (the analyte) and this compound (the IS) in a suitable organic solvent (e.g., methanol).

-

Serially dilute the 4-AP stock solution to create calibration standards at concentrations spanning the expected therapeutic range.

-

Prepare QC samples at low, medium, and high concentrations.

-

Spike blank human plasma with the calibration standards and QC solutions.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, standard, or QC), add 20 µL of the 4-AP-d6 IS working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing interfering macromolecules.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC): Inject an aliquot of the supernatant onto a reversed-phase column (e.g., C18). Use a mobile phase gradient, such as water and acetonitrile with formic acid, to achieve chromatographic separation.[12][13]

-

Mass Spectrometry (MS/MS): Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11]

-

Multiple Reaction Monitoring (MRM): Monitor specific mass transitions for both the analyte and the internal standard to ensure specificity and sensitivity.

-

4-Aminopyridine: e.g., m/z 95.1 → 78.1

-

This compound: e.g., m/z 101.1 → 84.1

-

4. Data Processing and Quantification

-

Integrate the peak areas for both the 4-AP and 4-AP-d6 MRM transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 4-AP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals. While it is not intended for therapeutic use itself, its role as a stable isotope-labeled internal standard is paramount for the accurate and precise quantification of 4-Aminopyridine in biological samples. This capability underpins pharmacokinetic studies, clinical trial monitoring, and therapeutic drug management, ensuring that data generated is reliable and robust. Understanding its properties and proper application is fundamental to advancing research in neurodegenerative disorders where 4-Aminopyridine is a key therapeutic agent.

References

- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes.Pflügers Archiv: European Journal of Physiology.

- 4-aminopyridine – the new old drug for the treatment of neurodegener

- This compound.CDN Isotopes.

- 4 aminopyridine – Knowledge and References.Taylor & Francis.

- This compound (≥99% (CP)).Amerigo Scientific.

- This compound ≥98

- 4-Aminopyridine.Wikipedia.

- This compound | CAS 45498-20-2.LGC Standards.

- The use of aminopyridines in neurological disorders.PubMed.

- CAS 286367-79-1 4-Aminopyridine-[d6].BOC Sciences.

- This compound ≥98

- This compound | CAS 45498-20-2.LGC Standards.

- Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine.Clinical Chemistry.

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

- Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chrom

- Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways.

- In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. This compound (≥99% (CP)) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | CAS 45498-20-2 | LGC Standards [lgcstandards.com]

- 7. This compound | CAS 45498-20-2 | LGC Standards [lgcstandards.com]

- 9. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Mass Shift of 4-Aminopyridine-d6 in Mass Spectrometry for Robust Bioanalysis

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and application of 4-Aminopyridine-d6 (4-AP-d6) in mass spectrometry. It delves into the core concepts of isotopic labeling, the theoretical and practical aspects of the resulting mass shift, and its critical role as an internal standard for accurate bioanalysis. By integrating field-proven insights with detailed experimental protocols, this guide aims to equip the reader with the expertise to develop, validate, and implement robust quantitative assays, ensuring data integrity in both preclinical and clinical research.

Introduction to 4-Aminopyridine (4-AP): Therapeutic Significance and Analytical Challenges

1.1 Chemical Properties and Pharmacological Action of 4-AP

4-Aminopyridine (4-AP), also known as fampridine, is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[1][2] By blocking voltage-gated potassium channels, it prolongs action potentials in demyelinated axons, enhancing the conduction of nerve signals and improving neuromuscular function.[1] It is a small organic molecule with the chemical formula C₅H₆N₂ and a molecular weight of approximately 94.11 g/mol .[1][3][4]

1.2 The Need for Precise Quantification in a Clinical Context

Given its therapeutic application, the accurate quantification of 4-AP in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments.[5][6] The inherent complexity of these biological samples necessitates highly selective and sensitive analytical methods to overcome challenges like matrix effects and sample preparation variability.[5][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering superior specificity and sensitivity.[8]

The Core Principle: Isotopic Labeling in Mass Spectrometry

2.1 Fundamentals of Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] In a typical LC-MS/MS workflow, the analyte is first separated from other components in a sample by liquid chromatography and then ionized before entering the mass spectrometer. Electrospray ionization (ESI) is a common "soft ionization" technique that generates charged molecular ions with minimal fragmentation, making it ideal for quantitative analysis.[10][11]

2.2 The Role of Stable Isotope Labeled (SIL) Internal Standards

To ensure the accuracy and precision of quantitative bioanalysis, an internal standard (IS) is essential.[9][12] An ideal IS is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer.[12] Stable isotope labeled (SIL) versions of the analyte, where one or more atoms are replaced with a heavier stable isotope, are considered the "gold standard" for internal standards.[12]

2.3 Why Deuterium? The Advantages of Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling.[12][13] Deuterated internal standards are chemically identical to the analyte, ensuring they co-elute during chromatography and experience the same degree of ionization efficiency or suppression.[7][12] This co-elution is a critical characteristic that allows the IS to compensate for variations in extraction recovery, injection volume, and matrix effects, thereby improving the robustness and reliability of the assay.[5][12] The slight increase in mass allows the mass spectrometer to differentiate it from the unlabeled analyte.[14]

Demystifying the Mass Shift: 4-Aminopyridine vs. This compound

3.1 Structural Comparison and Isotopic Incorporation

This compound is a deuterated analog of 4-AP where six hydrogen atoms have been replaced by deuterium atoms. The placement of these deuterium labels is crucial; they are typically on aromatic or other non-exchangeable positions to prevent H-D exchange with the solvent.[13][14]

3.2 Theoretical Mass Shift Calculation

The mass shift is the difference in mass between the deuterated standard and the unlabeled analyte. This can be calculated based on the monoisotopic masses of the relevant isotopes.

Table 1: Atomic Masses of Relevant Isotopes

| Isotope | Monoisotopic Mass (Da) |

| ¹H | 1.007825 |

| ²H (D) | 2.014102 |

| ¹²C | 12.000000 |

| ¹⁴N | 14.003074 |

Table 2: Calculation of Monoisotopic Mass for 4-AP and 4-AP-d6

| Molecule | Formula | Calculation | Monoisotopic Mass (Da) |

| 4-Aminopyridine | C₅H₆N₂ | (5 * 12.000000) + (6 * 1.007825) + (2 * 14.003074) | 94.053148 |

| This compound | C₅D₆N₂ | (5 * 12.000000) + (6 * 2.014102) + (2 * 14.003074) | 100.09181 |

The theoretical mass shift is therefore 100.09181 Da - 94.053148 Da = 6.038662 Da .

3.3 Observed Mass Shift in Mass Spectrometry

In positive mode electrospray ionization, molecules are typically protonated, forming [M+H]⁺ ions.[9] The mass spectrometer measures the mass-to-charge ratio of these ions.

Table 3: Expected m/z Values in Mass Spectrometry

| Ion | Calculation | Expected m/z |

| [4-AP+H]⁺ | 94.053148 + 1.007825 | 95.060973 |

| [4-AP-d6+H]⁺ | 100.09181 + 1.007825 | 101.099635 |

The observed mass shift between the protonated ions in the mass spectrometer will be 6 Da . This clear mass difference allows for specific and simultaneous detection of both the analyte and the internal standard without mutual interference.

Practical Application: 4-AP-d6 as an Internal Standard in LC-MS/MS Bioanalysis

4.1 The Principle of Co-elution and Differential Detection

The cornerstone of using a deuterated internal standard is that it behaves chromatographically identically to the analyte.[12] Both 4-AP and 4-AP-d6 will have the same retention time, but the mass spectrometer will detect them as distinct chemical entities due to their mass difference. This allows for the calculation of a response ratio (analyte peak area / IS peak area), which corrects for analytical variability.

Caption: Co-elution of 4-AP and 4-AP-d6 with distinct MS detection.

4.2 Step-by-Step Experimental Protocol for Quantification of 4-AP in Plasma

This protocol outlines a typical bioanalytical workflow. All procedures should be performed in compliance with regulatory guidelines such as those from the FDA.[15][16]

-

4.2.1 Materials and Reagents

-

4.2.2 Stock Solution and Calibration Standard Preparation

-

Prepare 1 mg/mL stock solutions of 4-AP and 4-AP-d6 in methanol.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the 4-AP-d6 stock solution.

-

Prepare a series of calibration standards by spiking control plasma with appropriate dilutions of the 4-AP stock solution to cover the expected concentration range.

-

-

4.2.3 Sample Preparation (Protein Precipitation) Protein precipitation is a common and efficient method for extracting small molecules from plasma.[5][8]

-

Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the 4-AP-d6 working internal standard solution.

-

Vortex briefly.

-